2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Scientific Research Applications
2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways.
Pharmacokinetics
The physicochemical properties of similar phthalimide derivatives were determined based on lipiński’s rule , suggesting that this compound could have similar properties.
Result of Action
It’s known that indole derivatives can have diverse biological activities , suggesting that this compound could have a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and functionalization steps. One common method involves the reaction of phthalic anhydride with 4-methoxyphenylhydrazine to form the corresponding hydrazide, which is then cyclized to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler isoindole derivative with similar structural features.
Lenalidomide: A therapeutic agent with a similar isoindole-1,3-dione core structure.
Pomalidomide: Another therapeutic agent with an isoindole-1,3-dione core, known for its immunomodulatory properties.
Uniqueness
2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the isoxazole ring, which imparts distinct chemical and biological properties compared to other isoindole derivatives .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-24-13-8-6-12(7-9-13)17-10-14(25-20-17)11-21-18(22)15-4-2-3-5-16(15)19(21)23/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYOTXRFPZTYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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